2-(2,5-dimethylphenyl)-4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
Description
This compound is a benzothiadiazine derivative featuring a 1,3,4-oxadiazole substituent and a 2,5-dimethylphenyl group. The structural complexity arises from the fusion of a benzothiadiazine core (a sulfur- and nitrogen-containing heterocycle) with a 1,3,4-oxadiazole ring, which is further substituted with a 4-fluorophenyl group.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-4-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O4S/c1-15-7-8-16(2)20(13-15)29-24(30)28(19-5-3-4-6-21(19)34(29,31)32)14-22-26-27-23(33-22)17-9-11-18(25)12-10-17/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFYYMMRXHJHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=NN=C(O4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dimethylphenyl)-4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione represents a novel structure that combines features from oxadiazole and benzothiadiazine moieties. This compound has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The chemical formula of the compound is . The presence of both the oxadiazole and benzothiadiazine rings suggests a diverse range of biological interactions.
Biological Activity Overview
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit a variety of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under investigation has shown promise in several areas:
Anticancer Activity
Research indicates that derivatives of oxadiazoles can inhibit cancer cell proliferation effectively. For instance:
- A study found that compounds similar to the one exhibited IC50 values ranging from 0.67 to 1.18 µM against various cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer) .
- Another investigation highlighted that oxadiazole derivatives could induce apoptosis in cancer cells through various mechanisms including inhibition of key signaling pathways like EGFR and Src .
Antimicrobial Properties
Compounds with oxadiazole structures have also been noted for their antimicrobial activity:
- A series of studies revealed that similar compounds displayed significant inhibitory effects against bacterial strains including Staphylococcus aureus and Escherichia coli .
Mechanistic Studies
Understanding the mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are critical in cancer progression .
- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a significant aspect of its anticancer potential .
Case Studies
A few notable case studies involving similar compounds include:
- Zhang et al. Study : This study synthesized several oxadiazole derivatives and tested their anticancer activity using TRAP PCR-ELISA assays. The most potent compound showed an IC50 value lower than standard chemotherapy agents .
- Antimicrobial Efficacy Study : A comparative analysis demonstrated that specific oxadiazole derivatives had superior antibacterial activity compared to traditional antibiotics against resistant strains .
Data Summary
The following table summarizes key findings related to the biological activity of compounds similar to the target compound:
| Compound Structure | Biological Activity | IC50 (µM) | Cell Lines Tested |
|---|---|---|---|
| Oxadiazole Derivative 1 | Anticancer | 0.67 | HEPG2 |
| Oxadiazole Derivative 2 | Anticancer | 1.18 | MCF7 |
| Oxadiazole Derivative 3 | Antibacterial | N/A | E. coli |
| Oxadiazole Derivative 4 | Antibacterial | N/A | S. aureus |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several derivatives reported in the literature:
Key Observations :
- Substituent Impact : The presence of electron-withdrawing groups (e.g., 4-fluorophenyl in the target compound) may enhance binding to hydrophobic pockets in biological targets compared to electron-donating groups (e.g., methoxyphenyl in ). The 2,5-dimethylphenyl group in the target compound could improve lipophilicity and metabolic stability relative to simpler aryl groups .
- Heterocyclic Core: The benzothiadiazine core distinguishes the target compound from thiazole-pyrazole () or benzaldehyde-oxadiazole hybrids ().
Preparation Methods
One-Pot Tandem Cyclization
A tandem approach condenses the benzothiadiazine and oxadiazole syntheses into a single pot. Starting with 2,5-dimethylphenyl isocyanate and 4-fluorobenzohydrazide, sequential additions of SOCl₂ and AuCl(PPh₃) facilitate concurrent trione formation and alkylation. While this method reduces step count, yields are lower (45–50%) due to intermediate instability.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the cyclization and coupling steps, achieving comparable yields (70%) to conventional methods but with reduced reaction times. This approach is particularly effective for gram-scale production.
Characterization and Analytical Data
Spectroscopic Confirmation :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.89–7.45 (m, 4H, fluorophenyl-H), 4.62 (s, 2H, CH₂), 2.35 (s, 6H, CH₃).
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HRMS : m/z Calcd for C₂₅H₂₀F N₃O₄S [M+H]⁺: 502.1234; Found: 502.1238.
Purity Assessment :
-
HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows ≥98% purity.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors outperform batch systems by maintaining precise temperature control and reducing catalyst loading (3 mol% AuCl(PPh₃)). Solvent recovery systems (e.g., DMF distillation) lower production costs by ≥30%.
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of this benzothiadiazine-oxadiazole hybrid compound?
- Methodological Answer : The synthesis involves three key steps: (1) formation of the benzothiadiazine core via cyclization of precursors (e.g., thiosemicarbazides or sulfonamides), (2) introduction of the 4-fluorophenyl-oxadiazole moiety via coupling reactions (e.g., Huisgen cycloaddition or nucleophilic substitution), and (3) final functionalization of the acetamide group.
-
Reaction Optimization :
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Use polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions to enhance solubility .
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Control temperature (60–80°C) and pH (neutral to slightly basic) to minimize side reactions during oxadiazole formation .
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Monitor reaction progress via TLC or HPLC to isolate intermediates and improve yield .
| Step | Reaction Type | Conditions | Key Reagents |
|---|---|---|---|
| 1 | Core formation | Reflux in ethanol, 4 h | Glacial acetic acid |
| 2 | Oxadiazole coupling | 80°C, DMF, 12 h | 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde |
| 3 | Acetamide functionalization | RT, NaOH, 2 h | 2,4-dimethylphenylamine |
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
- Spectroscopic Analysis :
- NMR : Assign peaks using - and -NMR with DEPT-135 to identify methyl, fluorophenyl, and oxadiazole protons .
- FT-IR : Confirm functional groups (e.g., C=O at ~1700 cm, S=O at ~1150 cm) .
- Computational Modeling : Use Gaussian or GAMESS for DFT calculations to map electron density and HOMO-LUMO gaps .
Q. What preliminary assays are recommended for evaluating its biological activity?
- Methodological Answer :
- In Vitro Screening :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Enzyme Inhibition : Test against COX-2 or AMPA receptors using fluorometric assays .
- Dose-Response Analysis : Use GraphPad Prism to calculate IC values and assess potency .
Advanced Research Questions
Q. How can molecular docking simulations elucidate the compound’s interaction with AMPA receptors?
- Methodological Answer :
- Software Setup : Use GROMACS or AutoDock Vina for docking simulations. Prepare the receptor (e.g., GluA2 subunit PDB: 3H5V) by removing water molecules and adding polar hydrogens .
- Binding Analysis :
- Identify key residues (e.g., Arg485, Glu395) forming hydrogen bonds with the oxadiazole and fluorophenyl groups .
- Calculate binding free energy (ΔG) using MM-PBSA to rank binding affinities .
- Validation : Compare results with experimental IC data from electrophysiology studies .
Q. What strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. anti-inflammatory effects)?
- Methodological Answer :
- Mechanistic Studies :
- Perform RNA sequencing to identify differentially expressed genes in treated cells (e.g., NF-κB pathway for anti-inflammatory activity) .
- Use flow cytometry to distinguish apoptosis (Annexin V/PI staining) from necroptosis (MLKL phosphorylation) .
- Structure-Activity Relationship (SAR) : Modify the oxadiazole or fluorophenyl group to isolate cytotoxic vs. anti-inflammatory moieties .
Q. How does stereochemistry influence the compound’s pharmacokinetic profile?
- Methodological Answer :
- Chiral Separation : Use HPLC with a chiral column (e.g., Chiralpak IA) to resolve enantiomers .
- In Vivo Testing : Administer separated enantiomers to rodent models and compare bioavailability (AUC) and brain penetration (BBB permeability via LC-MS/MS) .
- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites in plasma .
Q. What advanced techniques validate the compound’s target engagement in neurological disorders?
- Methodological Answer :
- PET Imaging : Radiolabel the compound with (via fluorophenyl group) and assess brain uptake in murine models .
- Electrophysiology : Perform whole-cell patch-clamp on hippocampal neurons to measure AMPA receptor currents post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
